molecular formula C6H14ClNO3 B6157041 methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride CAS No. 1416445-08-3

methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride

Cat. No.: B6157041
CAS No.: 1416445-08-3
M. Wt: 183.63 g/mol
InChI Key: FOAAHTSYWGRARN-WCCKRBBISA-N
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Description

Methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride is a chemical compound with significant applications in various scientific fields. It is a derivative of amino acids and is known for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the esterification of amino acids. One common approach involves the reaction of (2R)-2-amino-3-hydroxy-3-methylbutanoic acid with methanol in the presence of an acid catalyst to form the methyl ester. The reaction conditions typically include refluxing the mixture at a controlled temperature to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been shown to improve the sustainability and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or tosylates.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of metabolic pathways. It is also used in the study of protein interactions and structural biology.

Medicine: this compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, the compound is utilized in the production of various chemicals and materials. Its reactivity and versatility make it suitable for a wide range of applications, including the manufacture of polymers and other advanced materials.

Mechanism of Action

The mechanism by which methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl (2S)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride

  • Ethyl (2R)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride

  • Methyl (2R)-2-amino-3-hydroxybutanoate hydrochloride

Uniqueness: Methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of the methyl group at the 3-position and the hydroxyl group at the 3-position contribute to its distinct reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1416445-08-3

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-6(2,9)4(7)5(8)10-3;/h4,9H,7H2,1-3H3;1H/t4-;/m0./s1

InChI Key

FOAAHTSYWGRARN-WCCKRBBISA-N

Isomeric SMILES

CC(C)([C@H](C(=O)OC)N)O.Cl

Canonical SMILES

CC(C)(C(C(=O)OC)N)O.Cl

Purity

95

Origin of Product

United States

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